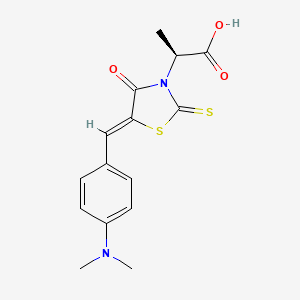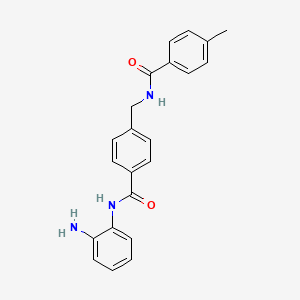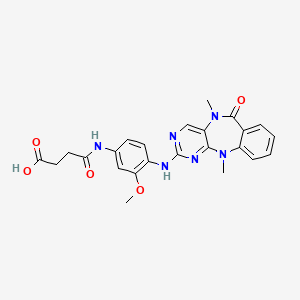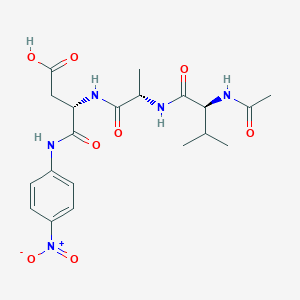
InhA-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
InhA-IN-5 is a potent inhibitor of the Mycobacterial tuberculosis trans-2-enoyl-acyl carrier protein reductase (InhA). This enzyme is crucial for the biosynthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This compound has shown significant potential in combating tuberculosis by targeting this enzyme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of InhA-IN-5 involves the design and synthesis of rhodanine derivatives. The specific synthetic route and reaction conditions are detailed in the research by Liudas Slepikas et al., where they utilized in silico driven design to develop these novel antibacterials .
Industrial Production Methods
Currently, there is limited information available on the industrial production methods of this compound. The compound is primarily used for research purposes, and its production is typically carried out in laboratory settings under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
InhA-IN-5 primarily undergoes inhibition reactions where it binds to the InhA enzyme, preventing its normal function. This binding is crucial for its antibacterial activity against Mycobacterium tuberculosis .
Common Reagents and Conditions
The synthesis of this compound involves the use of various reagents, including rhodanine derivatives and other organic compounds. The specific conditions for these reactions are optimized to ensure the highest yield and purity of the final product .
Major Products Formed
The major product formed from the synthesis of this compound is the compound itself, which is then used for further research and testing in various applications .
Wissenschaftliche Forschungsanwendungen
InhA-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Wirkmechanismus
InhA-IN-5 exerts its effects by inhibiting the InhA enzyme, which is essential for the biosynthesis of mycolic acids in Mycobacterium tuberculosis. The compound binds to the enzyme, preventing it from catalyzing the reduction of long-chain trans-2-enoyl-ACP. This inhibition disrupts the production of mycolic acids, weakening the bacterial cell wall and ultimately leading to the death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
InhA-IN-5 is unique in its ability to directly inhibit the InhA enzyme without requiring activation by other enzymes, such as catalase-peroxidase (KatG). This makes it particularly effective against strains of Mycobacterium tuberculosis that have developed resistance to other drugs, such as isoniazid .
Similar Compounds
Eigenschaften
Molekularformel |
C15H16N2O3S2 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(2S)-2-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C15H16N2O3S2/c1-9(14(19)20)17-13(18)12(22-15(17)21)8-10-4-6-11(7-5-10)16(2)3/h4-9H,1-3H3,(H,19,20)/b12-8-/t9-/m0/s1 |
InChI-Schlüssel |
XGTGMKYGVNHPTC-RILYUOAZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=S |
Kanonische SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)




![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one](/img/structure/B12370357.png)
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)






![4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol](/img/structure/B12370401.png)
